3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound this compound represents a systematically named organic molecule according to International Union of Pure and Applied Chemistry nomenclature conventions. The systematic name fully describes the molecular structure, beginning with the pyrrolidine core as the parent heterocycle and incorporating the substitution pattern through the phenoxy linkage. The Chemical Abstracts Service registry number 1219980-99-0 provides a unique identifier for this specific molecular entity in chemical databases and literature.
The molecular formula C₁₂H₁₇BrClNO indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The systematic nomenclature follows the established protocols for naming complex organic molecules, with the pyrrolidine ring serving as the principal functional group and the substituted phenoxy moiety described as a substituent. The hydrochloride designation indicates the formation of a salt between the basic nitrogen center of the pyrrolidine ring and hydrochloric acid, resulting in the protonated ammonium form.
Alternative naming conventions found in chemical databases include variations such as 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidinehydrochloride and 3-(2-bromo-4-methylphenoxymethyl)pyrrolidine hydrochloride, all referring to the same molecular entity. The compound is also catalogued under the molecular descriptor language number MFCD13560653, which provides additional database linkage for research and procurement purposes. These multiple identification systems ensure comprehensive coverage across different chemical information systems and research platforms.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional arrangement influenced by multiple structural factors including ring constraints, substituent effects, and intermolecular interactions. The pyrrolidine ring adopts a characteristic puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom participating in pyramidal geometry due to its sp³ hybridization state. The methylene bridge connecting the pyrrolidine ring to the phenoxy group provides conformational flexibility, allowing rotation around the carbon-carbon single bonds.
The phenoxy portion of the molecule displays planar geometry consistent with aromatic character, with the oxygen atom exhibiting bent geometry due to its two bonding pairs and two lone electron pairs. The bromine and methyl substituents on the aromatic ring occupy specific positions that influence the overall molecular shape and electronic distribution. The bromine atom at the 2-position relative to the phenoxy oxygen creates steric interactions that may restrict certain conformational arrangements, while the methyl group at the 4-position provides additional bulk and electron-donating effects.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the flexible methylene linkage. The most stable conformations likely minimize steric clashes between the pyrrolidine ring and the substituted aromatic system while maximizing favorable electronic interactions. The presence of the hydrochloride salt introduces additional geometric constraints through ionic interactions between the protonated nitrogen center and the chloride anion, potentially stabilizing specific conformational arrangements in the solid state.
Crystallographic Data and Solid-State Arrangement
The crystallographic properties of this compound reflect the influence of both molecular structure and intermolecular interactions on solid-state organization. The molecular weight of 306.62 grams per mole indicates a moderately sized organic molecule suitable for conventional crystallographic analysis techniques. The monoisotopic mass of 305.018204 atomic mass units provides precise mass spectral identification capabilities for analytical characterization.
Crystal structure analysis would reveal the specific arrangement of molecules within the unit cell, including the relative positions of the pyrrolidine rings, phenoxy groups, and ionic components. The presence of both hydrogen bond donors and acceptors in the structure suggests the formation of extensive hydrogen bonding networks in the crystalline state. The protonated nitrogen center of the pyrrolidine ring can serve as a hydrogen bond donor, while the chloride anion acts as a hydrogen bond acceptor, creating ionic hydrogen bonds that stabilize the crystal lattice.
The bromine atom introduces additional intermolecular interactions through halogen bonding capabilities, where the electron-deficient region around the bromine can interact with electron-rich sites on neighboring molecules. These halogen bonds, combined with conventional hydrogen bonds and van der Waals forces, contribute to the overall crystal stability and packing efficiency. The methyl substituent provides hydrophobic regions that may engage in weak dispersive interactions with similar groups on adjacent molecules, further contributing to the solid-state structure.
Electronic Configuration and Orbital Interactions
The electronic structure of this compound involves complex orbital interactions between the various functional groups and substituents present in the molecule. The pyrrolidine nitrogen atom features a lone pair of electrons that participates in the formation of the hydrochloride salt through protonation, resulting in a positively charged ammonium center with tetrahedral geometry. This ionic character significantly influences the electronic distribution throughout the molecule and affects both chemical reactivity and physical properties.
The aromatic phenoxy system exhibits delocalized π-electron character typical of benzene derivatives, with the electron density distribution modified by the substituent effects of the bromine and methyl groups. The bromine atom acts as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance interactions with the aromatic π-system. The methyl substituent provides electron-donating effects through hyperconjugation and inductive mechanisms, creating an overall electron density pattern that influences reactivity and intermolecular interactions.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the electronic excitation characteristics and chemical reactivity of the compound. The energy gap between these frontier orbitals influences the stability of the molecule, with larger gaps generally corresponding to greater kinetic stability. The presence of the heavy bromine atom may introduce spin-orbit coupling effects that influence the electronic transitions and potentially affect photochemical properties. The ether linkage between the aromatic ring and the methylene bridge contributes additional lone pair orbitals that can participate in various types of chemical interactions.
Comparative Structural Analysis with Related Pyrrolidine Derivatives
Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and provides insights into the effects of specific structural modifications. The comparison with 3-(2-Bromo-4-methylphenoxy)pyrrolidine, which lacks the methylene bridge, demonstrates the importance of the linking group in determining overall molecular flexibility and conformational preferences. The direct attachment in the latter compound restricts conformational freedom and creates different steric environments around the pyrrolidine nitrogen.
Analysis of the related compound 3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride, which lacks the methyl substituent, illustrates the electronic and steric effects of the methyl group on the aromatic system. The absence of the methyl substituent results in a different electron density distribution and potentially altered intermolecular interaction patterns in the solid state. The molecular formula C₁₁H₁₅BrClNO for this related compound, compared to C₁₂H₁₇BrClNO for the target molecule, reflects the loss of the methyl carbon and its associated hydrogens.
The structural comparison extends to 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine, where the positions of the bromine and methyl substituents are interchanged relative to the target compound. This positional isomerism creates different steric and electronic environments that influence the overall molecular properties and potential biological activities. The systematic study of such structural variations provides valuable information for understanding structure-property relationships and guiding the design of related compounds with specific desired characteristics.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| This compound | 1219980-99-0 | C₁₂H₁₇BrClNO | 306.62 | Target compound |
| 3-(2-Bromo-4-methylphenoxy)pyrrolidine | 946760-07-2 | C₁₁H₁₄BrNO | 256.14 | No methylene bridge, no HCl salt |
| 3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride | 1219982-79-2 | C₁₁H₁₅BrClNO | 292.60 | No methyl substituent |
| 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine | 1220022-74-1 | C₁₂H₁₆BrNO | 270.17 | Isomeric substitution pattern, no HCl salt |
Properties
IUPAC Name |
3-[(2-bromo-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLFHERMQRHKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-bromo-4-methylphenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an ether linkage between the phenol and the pyrrolidine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the ortho position of the methyl-substituted phenyl ring undergoes substitution reactions under specific conditions. Key parameters include:
Mechanistic Insights :
-
The electron-withdrawing methyl group at the para position activates the aromatic ring for NAS by stabilizing the transition state through inductive effects.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
Reductive Dehalogenation
The C-Br bond undergoes reductive cleavage under catalytic hydrogenation or metal-mediated conditions:
Side Reactions :
-
Over-reduction of the pyrrolidine ring is minimized by using mild hydrogenation conditions.
Oxidation Reactions
The methyl group on the phenyl ring and the pyrrolidine moiety are susceptible to oxidation:
| Reagent | Target Site | Conditions | Major Product | Yield |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Para-methyl group | 80°C, 8 hrs | 3-[(2-Bromo-4-carboxyphenoxy)methyl]pyrrolidine | 63% |
| mCPBA | Pyrrolidine ring | DCM, 0°C, 2 hrs | N-Oxide derivative | 78% |
Key Observations :
-
Strong oxidizing agents like KMnO₄ selectively oxidize the para-methyl group to a carboxylic acid without affecting the bromine or ether linkage.
Ether Cleavage
The phenoxy-methyl-pyrrolidine ether bond can be cleaved under acidic or reductive conditions:
| Reagent | Conditions | Major Products | Yield |
|---|---|---|---|
| HBr (48%) | Acetic acid, reflux, 4 hrs | 2-Bromo-4-methylphenol + pyrrolidine hydrochloride | 92% |
| BBr₃ | DCM, -78°C, 1 hr | 2-Bromo-4-methylphenol + pyrrolidine | 85% |
Applications :
-
Quantitative cleavage facilitates the recovery of pyrrolidine for recycling in synthetic workflows.
Salt Formation and pH-Dependent Behavior
The hydrochloride salt undergoes reversible protonation-deprotonation:
| pH Range | Dominant Species | Solubility (Water) | Reactivity |
|---|---|---|---|
| < 3.0 | Protonated pyrrolidine (cationic) | High | Enhanced electrophilicity at Br |
| 7.0–9.0 | Free base (neutral) | Low | Increased NAS activity |
Practical Implications :
-
Reaction rates for NAS increase in neutral conditions due to deprotonation of the pyrrolidine, enhancing nucleophilicity.
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life | Byproducts |
|---|---|---|---|
| 150°C, inert atmosphere | C-Br homolytic cleavage | 2.5 hrs | Radical coupling products |
| UV light (254 nm) | Photo-debromination | 45 min | 3-[(4-Methylphenoxy)methyl]pyrrolidine |
Handling Recommendations :
-
Store in amber vials at ≤4°C to minimize photolytic degradation.
Comparative Reactivity with Analogues
Trends :
-
Electron-withdrawing substituents (e.g., Cl) reduce NAS rates, while electron-donating groups (e.g., F) enhance reactivity.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₄BrClNO
- Molecular Weight : Approximately 306.63 g/mol
- Structure : The compound features a pyrrolidine ring linked to a phenoxy group that includes a bromine atom and a methyl substituent, which contributes to its unique reactivity and biological interactions.
Chemistry
3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride serves as an important building block in synthetic organic chemistry. Its unique structure allows for the exploration of new chemical reactions and pathways. The compound can participate in various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : The phenoxy group can undergo oxidation, while the pyrrolidine ring can be reduced to form different derivatives.
These reactions are crucial for synthesizing more complex molecules and developing new materials.
Biology
The compound is being investigated for its potential biological activities, particularly its interactions with enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Modulation : The brominated phenoxy group can engage in hydrogen bonding and hydrophobic interactions, potentially influencing enzymatic activity.
- Receptor Interactions : Initial findings indicate possible interactions with receptors involved in pain and inflammation pathways, suggesting analgesic and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases. Some notable areas of research include:
- Anti-inflammatory Effects : Studies are being conducted to evaluate its efficacy in reducing inflammation.
- Anticancer Activities : The compound's ability to interact with specific molecular targets may position it as a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group can engage in various binding interactions, while the pyrrolidine ring can modulate the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison of the target compound with structurally related pyrrolidine derivatives, focusing on substituent patterns, physicochemical properties, and inferred biological implications.
Key Structural Differences
Substituent Position Isomer: 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride
- Substituents : Bromine at position 4, methyl at position 2 (vs. bromine at 2 and methyl at 4 in the target compound).
- For example, the proximity of bromine to the methylene linker in the target compound could influence halogen bonding in biological targets .
Bulky Substituent Analog: 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine Hydrochloride
- Substituents : Bromine at position 4, isopropyl (CH(CH₃)₂) at position 2.
- Implications : The isopropyl group increases steric bulk and lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but reduce solubility. The absence of a methylene linker restricts conformational flexibility compared to the target compound .
Halogen-Substituted Analog: 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride
- Substituents : Fluorine at position 4, methyl at position 2.
- Implications : Fluorine’s smaller size and higher electronegativity (vs. bromine) reduce molecular weight (231.46 g/mol vs. 305.46 g/mol) and may alter electronic interactions. Fluorine’s electron-withdrawing effect could modulate binding to targets like kinases or GPCRs .
Reference Compound: PF-543
- Structure : A pyrrolidine derivative with a phenylsulfonylmethyl group and additional aromatic substitutions.
- Activity: Potent sphingosine kinase 1 (SphK1) inhibitor (Ki >4.3 nM) with >100-fold selectivity over SphK2.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Linker | logP (Estimated) |
|---|---|---|---|---|---|
| 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine HCl | C₁₂H₁₅BrClNO | 305.46 | 2-Br, 4-CH₃ | CH₂-O- | ~2.8 |
| 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl | C₁₂H₁₅BrClNO | 305.46 | 4-Br, 2-CH₃ | CH₂-O- | ~2.8 |
| 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl | C₁₄H₁₉BrClNO | 341.67 | 4-Br, 2-CH(CH₃)₂ | O- | ~3.5 |
| 3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl | C₁₁H₁₄FClNO | 231.46 | 4-F, 2-CH₃ | O- | ~1.9 |
| PF-543 | C₂₆H₃₀ClNO₄S | 496.04 | Complex | Multiple | ~4.2 |
Biological Activity
3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant research findings, and applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrolidine ring substituted with a phenoxy group containing a bromine atom and a methyl group. The presence of these substituents contributes to its unique chemical properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The bromine atom in the phenoxy moiety enhances binding affinity, while the pyrrolidine structure may facilitate interaction with various biological pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may act as a ligand for certain receptors, potentially modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentrations (MIC) for these compounds typically range from 31.25 to 250 µg/mL against various pathogens .
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| 3a | Staphylococcus aureus | 62.5 |
| 4f | Candida albicans | 62.5 |
| 4g | Escherichia coli | 125 |
Antioxidant Activity
In addition to antimicrobial effects, some derivatives have shown promising antioxidant activity. The presence of specific functional groups in the structure may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
Case Studies
- Antimicrobial Efficacy : In a study evaluating several derivatives, compounds with similar structures exhibited significant antibacterial activity against multi-drug resistant strains of Salmonella typhi. The most potent derivative showed an MIC of 6.25 mg/mL, indicating strong potential for therapeutic applications in treating resistant infections .
- Bioavailability and Pharmacokinetics : Investigations into the pharmacokinetics of related compounds suggest good bioavailability and minimal toxicity profiles, making them suitable candidates for further development in drug formulation .
Applications in Research and Medicine
This compound is being explored for various applications:
- Drug Development : Due to its biological activity, it may serve as a lead compound in developing new antimicrobial or antioxidant agents.
- Biochemical Research : Its potential interactions with neurotransmitter receptors could make it valuable in studying neurological pathways and diseases.
- Industrial Applications : The compound's unique properties may also be leveraged in developing new materials or chemicals within industrial sectors .
Q & A
Basic: What synthetic routes are recommended for preparing 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
A common approach involves coupling 2-bromo-4-methylphenol with a pyrrolidine derivative via a methylene linker. Key steps include:
- Nucleophilic substitution : Reacting 2-bromo-4-methylphenol with a chloromethyl-pyrrolidine precursor under basic conditions (e.g., NaOH in dichlorethane) .
- Purification : Column chromatography or recrystallization to achieve >98% purity, critical for reproducibility in downstream applications .
- Optimization : Use statistical design of experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce trial runs by 50% while identifying optimal conditions .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the bromomethyl group and pyrrolidine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity; mobile phases often use acetonitrile/water with 0.1% TFA .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 316.05) and detects halogen isotopic patterns .
Advanced: How can computational quantum chemical calculations enhance synthesis design for this compound?
Methodological Answer:
- Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates in nucleophilic substitution reactions, predicting regioselectivity and byproduct formation .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction media (e.g., dichloromethane vs. THF) for yield improvement .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., KCO vs. NaH) and reduce experimental screening .
Advanced: How should researchers address discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., intermediate stability) .
- Heat/Mass Transfer : Computational fluid dynamics (CFD) models predict mixing efficiency in large reactors, preventing hot spots or incomplete reagent contact .
- Byproduct Identification : LC-MS/MS screens for impurities (e.g., debrominated byproducts) and guides purification protocol adjustments .
Safety: What critical precautions are required when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis; the compound may release toxic fumes (H335) under heating .
- Waste Disposal : Segregate halogenated waste and neutralize acidic residues (e.g., with NaHCO) before disposal via certified contractors .
Advanced: What are the potential reaction mechanisms for byproduct formation, and how can they be mitigated?
Methodological Answer:
- Mechanistic Studies :
- Mitigation : Employ scavengers (e.g., molecular sieves) and real-time monitoring (e.g., GC-MS headspace analysis) to trap reactive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
